
2-(三氟甲氧基)苯胺
描述
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)aniline and its derivatives often involves bromination, aminolysis, and free light radical halogen-substituted reactions. An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been described, achieving a high yield of 97% and a product purity of over 99.5% under optimal conditions using brominating agents like Br2 and Br2-H2O2, with methylene dichloride-water as the solvent (Ding Zhi-yuan, 2011). Other synthesis approaches focus on modifying the aniline part through various chemical reactions to introduce the trifluoromethoxy group at specific positions on the benzene ring, indicating the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The structure of 2-(Trifluoromethoxy)aniline derivatives can significantly influence their chemical reactivity and physical properties. The ortho-effect, for example, is a critical factor in determining the reactivity and properties of molecules containing the trifluoromethoxy group. This effect can be attributed to steric factors and intramolecular hydrogen bonding, which are essential for understanding the molecular behavior of such compounds (D. E. Grocock et al., 1971).
Chemical Reactions and Properties
Trifluoromethoxy-substituted anilines undergo various chemical reactions, including metalation, which is a key step for structural elaboration. This process allows for selective functionalization of the aniline ring, depending on the N-protective group employed, leading to diverse chemical structures and functionalities (F. Leroux et al., 2003). Additionally, coordinating activation strategies have been developed for the synthesis of 2-(trifluoromethyl)aniline derivatives, showing good reactivity and yield, highlighting the versatility of chemical transformations available for these compounds (Jun Xu et al., 2018).
科学研究应用
合成和化学精制:
- 三氟甲氧基取代苯胺进行金属化,这是结构精制中的关键步骤,可以合成各种有机金属试剂和功能化产物,包括苯二氮卓 (Leroux、Castagnetti 和 Schlosser, 2003).
- 它作为合成 2,6-二溴-4-三氟甲氧基苯胺等化合物的关键中间体,这是一种重要的农用化学中间体 (丁志远, 2011).
有机金属和配位化学:
- 对 η6-(4-(三氟甲氧基)苯胺)三羰基铬等配合物的研究有助于理解有机金属化学中的分子构象 (Rose-munch 等人, 1994).
- 它还用于配位活化策略诱导苯胺的选择性 C-H 三氟甲基化,促进合成复杂分子,如氟芬那芬 (徐等人, 2018).
材料科学和传感:
- 在材料科学中,衍生物被用于基于对聚苯胺的 pK(a) 的感应效应的电位传感器,这是一种对非酶葡萄糖传感器至关重要的方法 (Shoji 和 Freund, 2001).
- 该化合物还被整合到具有中间基团的液晶聚(甲基)丙烯酸酯的合成中,反映了它在创造具有特定物理性质的先进材料中的用途 (Prescher 等人, 1995).
药物和药用化学:
- 它以在药用化学中的应用而闻名,其中三氟甲氧基是各种治疗类别(如镇痛药、心血管药物等)药物中不可或缺的组成部分,突出了其在增强或改变药物特性中的作用 (Jeschke、Baston 和 Leroux, 2007).
作用机制
安全和危害
The compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling the compound .
未来方向
The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the attention of researchers . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .
属性
IUPAC Name |
2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOUBUSGHLCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165342 | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)aniline | |
CAS RN |
1535-75-7 | |
| Record name | 2-Trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some known synthetic applications of 2-(Trifluoromethoxy)aniline?
A1: 2-(Trifluoromethoxy)aniline serves as a versatile building block in organic synthesis. [, ] For instance, it can be used as a starting material to synthesize 3-bromo-4-(trifluoromethoxy)phenol. This synthesis involves a three-step process: nitration of 2-(trifluoromethoxy)aniline to produce 2-trifluoromethoxy-5-nitroaniline, followed by a Sandmeyer reaction, reduction, and finally, hydrolytic action to yield the desired phenol. [] Additionally, 2-(trifluoromethoxy)aniline can be reacted with various aldehydes to synthesize novel Schiff base compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



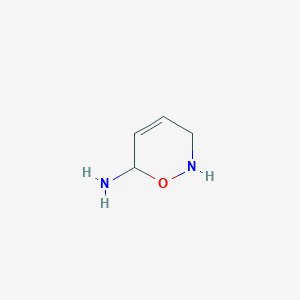

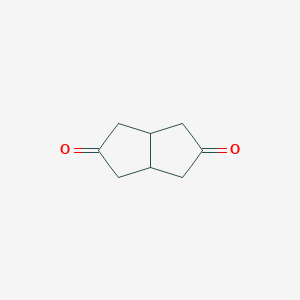


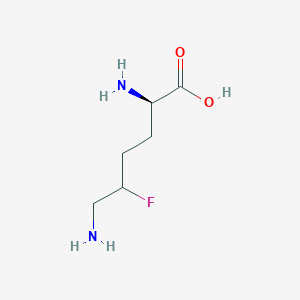

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
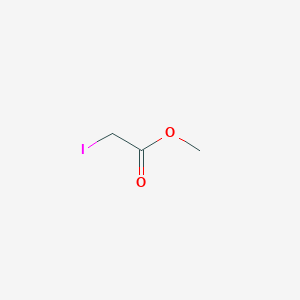
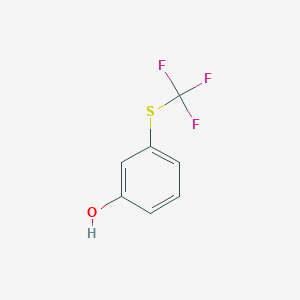
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
